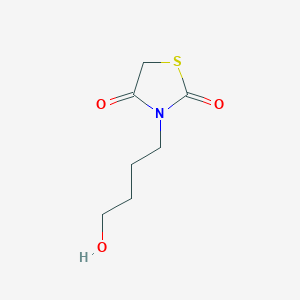
3-(4-羟基丁基)-1,3-噻唑烷二酮-2,4-二酮
描述
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, also known as 4-hydroxybutyl thiazolidinedione (4-HBThd) is a dione-containing compound that has been used in scientific research due to its unique properties. It is a compound derived from the thiazolidine-2,4-dione (TZD) family, which is known for its ability to modulate a variety of biological processes. 4-HBThd has been studied for its potential applications in the fields of medicine and biochemistry, and its mechanism of action has been identified.
科学研究应用
在代谢途径和疾病中的作用
3-(4-羟基丁基)-1,3-噻唑烷二酮-2,4-二酮在结构上与参与关键代谢途径和疾病的各种化合物相似。值得注意的是,该化合物在结构上类似于 4-羟基丁酸,这是一种与琥珀半醛脱氢酶缺乏症有关的代谢物。这种疾病影响 γ-氨基丁酸的降解途径,导致患者发育迟缓、肌张力低下、智力迟钝、共济失调和癫痫发作。3-(4-羟基丁基)-1,3-噻唑烷二酮-2,4-二酮与这些代谢物的结构相似性表明其在研究代谢疾病和制定治疗策略中具有潜在的相关性 (Pearl 等人,2003 年)。
神经代谢异常和神经递质系统
研究表明,3-(4-羟基丁基)-1,3-噻唑烷二酮-2,4-二酮及其衍生物在理解神经代谢异常方面可能至关重要。例如,涉及缬氨酸代谢的疾病,如 3-羟基异丁酸尿症,涉及与 3-(4-羟基丁基)-1,3-噻唑烷二酮-2,4-二酮在结构上相关的化合物。这些疾病表现出一系列症状,包括发育迟缓和代谢不稳定,突出了该化合物在研究神经代谢途径及其对人类健康的影响方面的重要性 (Sass 等人,2012 年)。
环境和职业健康
该化合物在结构上与涉及职业健康风险的代谢物相似,例如由 1,3-丁二烯诱导的代谢物,这凸显了其在环境和职业健康研究中的重要性。例如,对 1,3-丁二烯的研究揭示了接触该化合物的个体中的 DNA 加合物,表明其具有遗传毒性。了解与 3-(4-羟基丁基)-1,3-噻唑烷二酮-2,4-二酮在结构上相关的化合物的行为,可以为环境污染物的毒性和致癌机制提供有价值的见解 (Zhao 等人,2000 年)。
治疗潜力
虽然对 3-(4-羟基丁基)-1,3-噻唑烷二酮-2,4-二酮的直接研究有限,但其与参与代谢途径和疾病的其他化合物的结构关系表明其在治疗应用中的潜在用途。例如,它与用于治疗代谢疾病(如酪氨酸途径疾病,例如遗传性酪氨酸血症 1 型的尼替西农)的化合物的相似性表明它可能具有治疗价值。进一步研究该化合物的具体活性和机制可以发现针对各种代谢和神经代谢疾病的新治疗方法 (Lock 等人,2014 年)。
作用机制
Target of Action
It is known that 4-hydroxybutyrate (4hb), a structurally related compound, is incorporated into polyhydroxyalkanoate (pha) copolymers in bacteria . These copolymers have been demonstrated in diverse wild-type bacteria .
Mode of Action
For instance, 4-hydroxybutyrate acts on the GHB receptor and is a weak agonist at the GABA B receptor .
Biochemical Pathways
It is known that 4-hydroxybutyrate, a related compound, is involved in the biosynthesis of polyhydroxyalkanoate (pha) copolymers in bacteria .
Pharmacokinetics
It is known that γ-hydroxybutyric acid, a related compound, has a bioavailability of 25% when taken orally, is metabolized mainly in the liver, and has an elimination half-life of 30-60 minutes .
Result of Action
It is known that 4-hydroxybutyrate, a related compound, is biodegradable and yields 4hb, which is a normal compound in the human body and proven to be biocompatible .
Action Environment
It is known that the production of polyhydroxyalkanoate (pha) copolymers, which incorporate 4-hydroxybutyrate, a related compound, is influenced by the availability of carbon sources .
生化分析
Biochemical Properties
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of fatty acids and ketone bodies, such as β-hydroxybutyrate dehydrogenase . This interaction is crucial for the conversion of acetoacetate to β-hydroxybutyrate, a key step in ketogenesis. Additionally, 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . This compound can also impact cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.
Molecular Mechanism
At the molecular level, 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, influencing various cellular processes. For instance, the compound’s interaction with β-hydroxybutyrate dehydrogenase affects the enzyme’s activity, thereby modulating the levels of β-hydroxybutyrate in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding these dosage effects is essential for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fatty acids and ketone bodies . This compound can influence metabolic fluxes and alter the levels of key metabolites, such as β-hydroxybutyrate and acetoacetate. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in various applications.
Subcellular Localization
3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization can influence the compound’s activity and function, affecting various cellular processes
属性
IUPAC Name |
3-(4-hydroxybutyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXFFNNECRKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



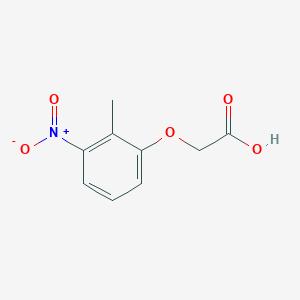
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)
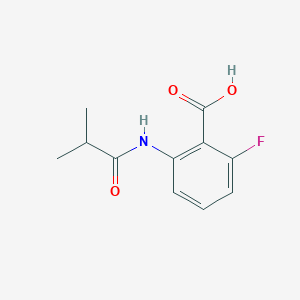


![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
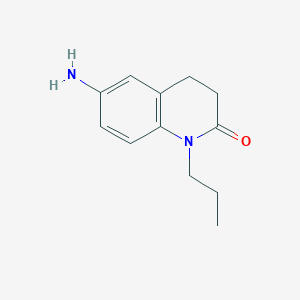

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)
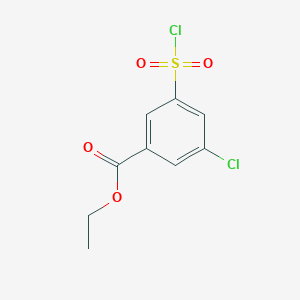
![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)